5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique arrangement of fluorobenzyl and methylphenyl groups attached to a dioxino-pyrazolo-quinoline core, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazolo-quinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and hydrazines.
Introduction of the Dioxino Ring: The dioxino ring can be introduced via an oxidative cyclization reaction, often using reagents like iodine or other oxidizing agents.
Attachment of Fluorobenzyl and Methylphenyl Groups: These groups can be attached through nucleophilic substitution reactions, where the fluorobenzyl and methylphenyl groups are introduced using their respective halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxino ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolo-quinoline core, potentially yielding dihydro derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Iodine, potassium permanganate, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides (e.g., fluorobenzyl chloride), bases (e.g., sodium hydroxide).
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic structure. It could be investigated for potential activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- 5-(3-bromobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Uniqueness
Compared to similar compounds, 5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is unique due to the presence of the fluorobenzyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its reactivity, stability, and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H20FN3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
17-[(3-fluorophenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
InChI |
InChI=1S/C26H20FN3O2/c1-16-5-7-18(8-6-16)25-21-15-30(14-17-3-2-4-19(27)11-17)22-13-24-23(31-9-10-32-24)12-20(22)26(21)29-28-25/h2-8,11-13,15H,9-10,14H2,1H3 |
InChI Key |
UWTBPFLQXCJKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.